N-tert-butyl-1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide N-tert-butyl-1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640968-40-5
VCID: VC11859163
InChI: InChI=1S/C18H25N3OS/c1-11-6-7-12(2)15-14(11)19-17(23-15)21-9-8-13(10-21)16(22)20-18(3,4)5/h6-7,13H,8-10H2,1-5H3,(H,20,22)
SMILES: CC1=C2C(=C(C=C1)C)SC(=N2)N3CCC(C3)C(=O)NC(C)(C)C
Molecular Formula: C18H25N3OS
Molecular Weight: 331.5 g/mol

N-tert-butyl-1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

CAS No.: 2640968-40-5

Cat. No.: VC11859163

Molecular Formula: C18H25N3OS

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide - 2640968-40-5

Specification

CAS No. 2640968-40-5
Molecular Formula C18H25N3OS
Molecular Weight 331.5 g/mol
IUPAC Name N-tert-butyl-1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C18H25N3OS/c1-11-6-7-12(2)15-14(11)19-17(23-15)21-9-8-13(10-21)16(22)20-18(3,4)5/h6-7,13H,8-10H2,1-5H3,(H,20,22)
Standard InChI Key PGUNYNDGLZCHIF-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)C)SC(=N2)N3CCC(C3)C(=O)NC(C)(C)C
Canonical SMILES CC1=C2C(=C(C=C1)C)SC(=N2)N3CCC(C3)C(=O)NC(C)(C)C

Introduction

Chemical Overview

N-tert-butyl-1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic molecule characterized by:

  • Functional Groups:

    • A tert-butyl group, which contributes steric bulk and hydrophobicity.

    • A benzothiazole moiety, often associated with biological activity.

    • A pyrrolidine ring, a common structural motif in bioactive compounds.

    • A carboxamide group, which can participate in hydrogen bonding and enhance solubility.

  • Potential Applications:
    Compounds with benzothiazole derivatives are frequently studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Molecular Features

FeatureDescription
Molecular FormulaC18_{18}H25_{25}N3_{3}O1_{1}S
Core StructureBenzothiazole fused with pyrrolidine and carboxamide functionalities
Steric PropertiesThe tert-butyl group introduces steric hindrance, potentially affecting binding

Visualization

The compound’s structure can be analyzed using computational tools like molecular docking or quantum chemical calculations to predict its reactivity and interaction with biological targets.

Synthesis Pathway

While the exact synthetic route for this compound is unavailable in the provided results, a general approach might involve:

  • Formation of the Benzothiazole Core:

    • Reacting o-phenylenediamine with carbon disulfide or related reagents under oxidative conditions.

  • Functionalization:

    • Introducing methyl groups at the 4th and 7th positions via Friedel-Crafts alkylation or similar methods.

  • Pyrrolidine Ring Attachment:

    • Coupling reactions to attach the pyrrolidine ring to the benzothiazole core.

  • Carboxamide Formation:

    • Reacting the pyrrolidine derivative with an appropriate isocyanate or acyl chloride to form the carboxamide group.

Pharmacological Activity

Benzothiazole derivatives often exhibit diverse biological activities:

  • Antimicrobial: Effective against bacterial and fungal strains.

  • Anticancer: Inhibiting cell proliferation in various cancer cell lines.

  • Anti-inflammatory: Targeting pathways like COX or LOX enzymes.

Material Science

Such compounds may also find use in materials science as fluorescent probes or in organic electronics due to their conjugated systems.

Experimental Techniques

To further explore this compound:

  • Spectroscopic Characterization:

    • Use NMR (¹H and ¹³C), IR, and MS to confirm structural details.

  • Biological Assays:

    • Test for cytotoxicity, antimicrobial activity, or enzyme inhibition.

  • Computational Studies:

    • Perform molecular docking to predict binding affinity to biological targets.

Challenges

The bulky tert-butyl group may limit solubility or bioavailability, requiring formulation strategies for effective delivery.

This article provides a foundational understanding of N-tert-butyl-1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide, emphasizing its structural features and potential applications. Further research is necessary to validate its properties experimentally and computationally.

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